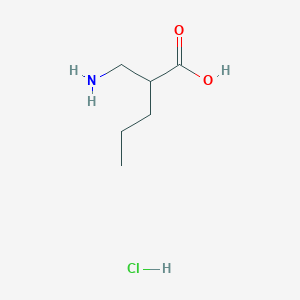

3-bromo-N-cyclohexylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Inhibition of Human Leukocyte Elastase

The compound has been utilized in the synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones, which are shown to be effective inhibitors of human leukocyte elastase (HLE). The study by Doucet et al. (1997) involved the stereospecific synthesis of these compounds, demonstrating their potential in medicinal chemistry for targeting elastase-related diseases (Doucet et al., 1997).

Protecting Group in Organic Synthesis

Horning et al. (1970) described the use of a derivative of the compound as a masked acetonyl bromide in organic synthesis. This chemical entity serves as a protective group, aiding in the synthesis of various organic compounds (Horning et al., 1970).

Conversion to Oxetanes

Aftab et al. (2000) researched the stereospecific conversion of certain diastereoisomeric diols into oxetanes, utilizing a derivative of 3-bromo-N-cyclohexylpropanamide. This conversion is significant in the synthesis of complex organic molecules, often used in pharmaceutical applications (Aftab et al., 2000).

Photocyclization in Organic Chemistry

Nishio et al. (2005) investigated the photochemical reactions of N-(2-bromoalkanoyl) derivatives, including those related to 3-bromo-N-cyclohexylpropanamide. Their study offers insights into the photocyclization processes, essential for the development of photo-responsive materials (Nishio et al., 2005).

Synthesis and Characterization of Dyes

The compound has been used in the synthesis of regioisomerically pure perylene bisimide dyes, as demonstrated by Würthner et al. (2004). This application is crucial for the development of advanced materials and pigments (Würthner et al., 2004).

Antimicrobial Activity

Grishchuk et al. (2013) explored the antimicrobial activity of related compounds, shedding light on their potential as antibacterial and antifungal agents (Grishchuk et al., 2013).

Synthesis of Pyrimido[1,2,3-cd]purinediones

Weyler et al. (2003) used a derivative of 3-bromo-N-cyclohexylpropanamide in synthesizing tricyclic pyrimido[1,2,3-cd]purinediones, important for their pharmacological properties (Weyler et al., 2003).

Metabolism Studies

James et al. (1981) conducted a study on the metabolism of a closely related compound, 1,3-dibromopropane, in rats. This research is vital for understanding the biological interactions and effects of such compounds (James et al., 1981).

Enaminoketone Studies

Jirkovsky (1974) investigated the reactions of N-substituted 3-amino-2-cyclohexen-1-ones, relating to the compound . This research contributes to the field of organic chemistry, particularly in the synthesis of enaminoketones (Jirkovsky, 1974).

properties

IUPAC Name |

3-bromo-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWGXHKYNXZVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)

![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)

![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)